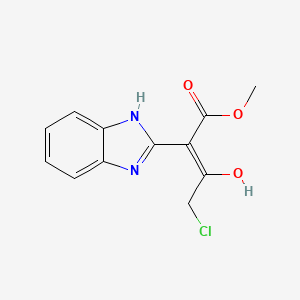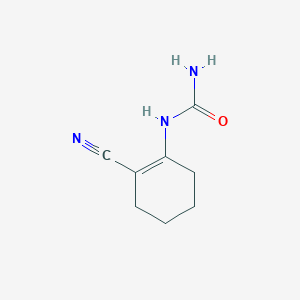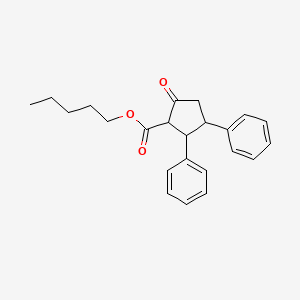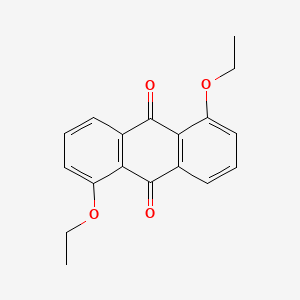
methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with a suitable aldehyde, followed by chlorination and esterification reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds.
Applications De Recherche Scientifique
Methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl N-(1H-benzimidazol-2-yl)carbamate: Known for its fungicidal properties.
2-(1H-Benzimidazol-2-yl)-4-chlorobutanoic acid: Studied for its potential as an anticancer agent.
4-Chloro-3-hydroxybut-2-enoic acid: Used in organic synthesis as an intermediate.
Uniqueness
Methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with a chlorinated hydroxybutenoate moiety makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H11ClN2O3 |
|---|---|
Poids moléculaire |
266.68 g/mol |
Nom IUPAC |
methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C12H11ClN2O3/c1-18-12(17)10(9(16)6-13)11-14-7-4-2-3-5-8(7)15-11/h2-5,16H,6H2,1H3,(H,14,15)/b10-9- |
Clé InChI |
MWCAOEHFGSQZCU-KTKRTIGZSA-N |
SMILES isomérique |
COC(=O)/C(=C(/CCl)\O)/C1=NC2=CC=CC=C2N1 |
SMILES canonique |
COC(=O)C(=C(CCl)O)C1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide](/img/structure/B14007945.png)







![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14007987.png)



![Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14008004.png)
![2,2'-(1,4-Phenylene)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B14008010.png)
